Dermolastin

Cholesterol biosynthesis Mammalian squalene epoxidase Enzyme inhibition

NB-598 (Dermolastin™) is the definitive mammalian squalene epoxidase (SQLE) inhibitor with sub-nanomolar IC50 (0.75 nM human) and >2,500-fold selectivity over fungal SE. Unlike terbinafine—which requires micromolar concentrations in mammalian systems—NB-598 potently suppresses cholesterol biosynthesis at picomolar–low nanomolar levels without altering triglyceride or phospholipid synthesis. Validated in Nature Communications for SQLE-driven cancer vulnerabilities and extensively cited as the reference standard for cholesterol-specific mevalonate pathway dissection. The discontinued topical Dermolastin™ formulation provides a benchmark for novel SQLE-targeted dermatological development. Order high-purity NB-598 for reproducible, publication-grade, on-target results.

Molecular Formula C27H31NOS2
Molecular Weight 449.7 g/mol
Cat. No. B12433677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermolastin
Molecular FormulaC27H31NOS2
Molecular Weight449.7 g/mol
Structural Identifiers
SMILESCCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
InChIInChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3
InChIKeyKIRGLCXNEVICOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dermolastin (NB-598) for Squalene Epoxidase Inhibition: Potency and Selectivity Overview


Dermolastin, also known as NB-598, is a small-molecule benzylamine derivative that acts as a potent and competitive inhibitor of squalene epoxidase (SQLE, SE) . SQLE catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene, a rate-limiting step in cholesterol synthesis. NB-598 is distinguished from older allylamine antifungals by its high affinity for mammalian SE, with nanomolar IC50 values in human and rodent systems, and its ability to suppress both cholesterol and triglyceride biosynthesis via the farnesol pathway [1]. The compound was advanced to Phase 2 clinical trials as a topical gel (rAAT/Dermolastin™) for atopic dermatitis and psoriasis, though development was discontinued [2].

Dermolastin (NB-598) Cannot Be Replaced by Allylamine Antifungals for Mammalian Squalene Epoxidase Studies


Squalene epoxidase inhibitors are not functionally interchangeable across species. Allylamine antifungals such as terbinafine and naftifine are optimized for fungal SE and show up to 2,500-fold lower potency against mammalian SE [1]. Conversely, NB-598 was deliberately designed as a mammalian SE inhibitor, with sub-nanomolar IC50 values in human microsomal assays and no activity against fungal SE at comparable concentrations . Attempting to substitute terbinafine for NB-598 in mammalian cholesterol synthesis studies yields quantitatively invalid results—terbinafine requires micromolar concentrations to inhibit rodent SE, whereas NB-598 is active at picomolar to low nanomolar levels [2]. The following evidence quantifies this divergence.

Dermolastin (NB-598) Quantitative Differentiation from Closest Squalene Epoxidase Inhibitor Comparators


NB-598 Exhibits >5,000-Fold Greater Potency than Terbinafine Against Mammalian Squalene Epoxidase

In a microsomal assay using HepG2 cells (human origin), NB-598 inhibited squalene epoxidase with an IC50 of 0.75 nM . In contrast, terbinafine inhibited guinea pig microsomal SE with an IC50 of 4 μM, and rat microsomal SE with an IC50 of 87 μM [1]. The potency difference ranges from 5,333-fold (4 μM / 0.75 nM) to 116,000-fold (87 μM / 0.75 nM). This gap is consistent with the distinct selectivity profiles of the two inhibitor classes.

Cholesterol biosynthesis Mammalian squalene epoxidase Enzyme inhibition

NB-598 vs. SDZ SBA 586: Head-to-Head Comparison of Mammalian SE Inhibition

The benzylamine SDZ SBA 586 is another mammalian-active squalene epoxidase inhibitor, but NB-598 remains significantly more potent. In rat microsomal SE assays, NB-598 exhibits an IC50 of 4.4 nM [1], whereas SDZ SBA 586 shows an IC50 of 11 μM [2]—a 2,500-fold difference. Even in HepG2 microsomes, NB-598's IC50 of 0.75 nM [1] compares favorably to SDZ SBA 586's micromolar activity. This demonstrates NB-598's superior affinity for the mammalian enzyme target.

Squalene epoxidase Mammalian enzyme Inhibitor selectivity

Time-Dependent Potency: NB-598 vs. Cmpd-4'' in Direct Head-to-Head Comparison

A Nature Communications study directly compared the time-dependent inhibition profiles of NB-598 and the experimental inhibitor Cmpd-4''. The IC50 of NB-598 decreased from 120 nM to 30 nM as incubation time increased, while Cmpd-4'' dropped from 800 nM to 69 nM [1]. At both time points, NB-598 was 6.7-fold (120 nM vs. 800 nM) to 2.3-fold (30 nM vs. 69 nM) more potent. Both compounds displayed non-competitive inhibition kinetics with respect to squalene, but NB-598 achieved maximal inhibition faster and at lower concentrations.

Time-dependent inhibition SQLE inhibitor Structure-activity relationship

Selective Inhibition of Cholesterol Synthesis Without Affecting Other Lipid Classes

In HepG2 cells, NB-598 inhibits cholesterol synthesis with an IC50 of 3.4 nM while showing no effect on the synthesis of triglycerides, phospholipids, or free fatty acids . This contrasts with allylamine antifungals like terbinafine, which primarily target fungal ergosterol synthesis and exhibit weak mammalian SE inhibition only at micromolar concentrations (IC50 = 77 μM against rat liver SE) [1]. NB-598's selectivity profile is essential for studies dissecting the cholesterol branch of the mevalonate pathway without perturbing global lipid homeostasis.

Cholesterol biosynthesis Lipid selectivity HepG2 cells

Compartment-Specific Cholesterol Depletion in Cellular Membranes

At a concentration of 10 μM, NB-598 reduces cholesterol content in specific cellular compartments: plasma membrane (PM) by 49±2%, endoplasmic reticulum (ER) by 46±7%, and secretory granules (SG) by 48±2% in MIN6 cells [1]. This compartment-specific depletion is not observed with allylamine inhibitors at comparable doses, as terbinafine and naftifine exhibit negligible activity against mammalian SE at 10 μM. The data demonstrate NB-598's ability to penetrate intracellular membranes and inhibit SE in physiologically relevant organelles.

Cholesterol trafficking Subcellular fractionation Lipid metabolism

Dermolastin (NB-598) High-Value Research Applications Based on Verified Differentiation


Hypercholesterolemia and Atherosclerosis Research

NB-598's nanomolar potency against mammalian squalene epoxidase and its ability to selectively inhibit cholesterol synthesis without altering triglyceride or phospholipid levels [1] make it the preferred tool for dissecting the cholesterol-specific arm of the mevalonate pathway. In vivo studies in rodents and dogs demonstrate that NB-598 reduces serum cholesterol by upregulating LDL receptor activity , providing a validated model for testing lipid-lowering interventions.

Cancer Cell Metabolism and SQLE Dependency Studies

Squalene epoxidase is overexpressed in several cancers, and its inhibition has emerged as a therapeutic vulnerability. NB-598 is the reference compound for such studies, as shown in a Nature Communications report where it potently suppressed proliferation of squamous cell carcinoma cells and activated ER stress pathways [2]. Its time-dependent, non-competitive inhibition kinetics [2] and selectivity for mammalian SE over fungal targets ensure that observed effects are due to on-target SQLE blockade rather than off-target antifungal activity.

Pancreatic β-Cell Function and Insulin Secretion Assays

NB-598 at 10 μM reduces cholesterol in MIN6 cell plasma membrane, ER, and secretory granules by 46–49% [3], and it dose-dependently inhibits both basal and glucose-stimulated insulin secretion [3]. This makes NB-598 a critical reagent for investigating the role of cholesterol trafficking and membrane microdomains in regulated exocytosis. Alternative SQLE inhibitors like terbinafine are inactive at these concentrations in mammalian cells [1].

Dermatological and Topical Formulation Development

Although discontinued in Phase 2, the rAAT topical gel formulation (Dermolastin™) demonstrated proof-of-concept for SQLE inhibition in atopic dermatitis and psoriasis [4]. Researchers developing novel topical SQLE inhibitors can use NB-598 as a benchmark to compare potency, selectivity, and skin penetration. Its physicochemical properties (C27H31NOS2, MW 449.67) and competitive inhibition mechanism provide a well-characterized starting point for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermolastin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.